3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one 3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1060207-16-0
VCID: VC11925181
InChI: InChI=1S/C18H19FN4O3/c1-13(24)21-6-8-22(9-7-21)18(26)11-23-12-20-16(10-17(23)25)14-2-4-15(19)5-3-14/h2-5,10,12H,6-9,11H2,1H3
SMILES: CC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Molecular Formula: C18H19FN4O3
Molecular Weight: 358.4 g/mol

3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one

CAS No.: 1060207-16-0

Cat. No.: VC11925181

Molecular Formula: C18H19FN4O3

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one - 1060207-16-0

Specification

CAS No. 1060207-16-0
Molecular Formula C18H19FN4O3
Molecular Weight 358.4 g/mol
IUPAC Name 3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-one
Standard InChI InChI=1S/C18H19FN4O3/c1-13(24)21-6-8-22(9-7-21)18(26)11-23-12-20-16(10-17(23)25)14-2-4-15(19)5-3-14/h2-5,10,12H,6-9,11H2,1H3
Standard InChI Key HCPWWYYZHRJHDF-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Canonical SMILES CC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F

Introduction

Structural Features

Core Architecture

The molecule comprises:

  • A 3,4-dihydropyrimidin-4-one ring, a scaffold known for bioactivity in calcium channel modulation and antimicrobial applications .

  • A 4-fluorophenyl group at position 6, enhancing lipophilicity and target binding.

  • A 2-(4-acetylpiperazin-1-yl)-2-oxoethyl side chain at position 3, introducing conformational flexibility and hydrogen-bonding capabilities .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC18H19FN4O3\text{C}_{18}\text{H}_{19}\text{FN}_4\text{O}_3PubChem
Molecular Weight358.4 g/molPubChem
IUPAC Name3-[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-onePubChem
SMILESCC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)FPubChem

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Biginelli Reaction: A one-pot condensation of ethyl acetoacetate, 4-fluorobenzaldehyde, and urea under acidic conditions forms the dihydropyrimidinone core .

  • Side-Chain Incorporation: The 2-(4-acetylpiperazin-1-yl)-2-oxoethyl group is introduced through nucleophilic substitution or amide coupling .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Dihydropyrimidinone CoreEthyl acetoacetate, 4-fluorobenzaldehyde, urea, AcOH, 90°C70–85%
Piperazine Side-Chain Addition4-Acetylpiperazine, chloroacetyl chloride, DCM, TEA60–75%

Spectral Characterization

  • 1H^1\text{H} NMR (DMSO-d6d_6): Key signals include δ 8.10 (NH), 7.82 (Ar–H), 3.52–3.40 (piperazine protons), and 2.89 (N–CH3_3) .

  • IR: Peaks at 1658 cm1^{-1} (C=O), 1541 cm1^{-1} (C=C), and 1115 cm1^{-1} (C–O) .

CompoundTargetActivity (KiK_i/IC50_{50})Source
Dihydropyrimidinone 5eA2B_{2B} Adenosine Receptor23.6 nM
Piperazine-thieno[2,3-b]pyridineTubulin12.4 µM (MCF-7)

Structure-Activity Relationships (SAR)

  • Fluorophenyl Group: Essential for π-π stacking with hydrophobic pockets in target proteins .

  • Acetylpiperazine Side Chain: Improves solubility and modulates selectivity via hydrogen bonding with Asp/Glu residues .

  • Dihydropyrimidinone Core: The partially saturated ring enhances metabolic stability compared to fully aromatic pyrimidines .

Future Directions

  • Optimization: Introducing electron-withdrawing groups (e.g., NO2_2) at position 4 of the phenyl ring may enhance binding to kinase targets .

  • In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) is needed to validate preclinical potential.

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